molecular formula C7H7N3O2 B13419046 methyl 5-(cyanomethyl)-1H-pyrazole-4-carboxylate CAS No. 61043-18-3

methyl 5-(cyanomethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B13419046
CAS No.: 61043-18-3
M. Wt: 165.15 g/mol
InChI Key: JQGURSRHQYKAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(cyanomethyl)-1H-pyrazole-4-carboxylate (CAS 61043-18-3) is a chemical compound with the molecular formula C7H7N3O2 and a molecular weight of 165.15 g/mol. It is supplied with a purity of ≥95% . As a pyrazole derivative, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. The pyrazole core is a privileged scaffold in drug discovery, known for its presence in a wide range of pharmacologically active molecules . Pyrazole derivatives have been extensively studied and are reported to exhibit diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties . The specific functional groups on this compound—the cyanomethyl moiety and the carboxylate ester—make it a valuable intermediate for further chemical modifications, such as the construction of more complex heterocyclic systems . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

61043-18-3

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

methyl 5-(cyanomethyl)-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C7H7N3O2/c1-12-7(11)5-4-9-10-6(5)2-3-8/h4H,2H2,1H3,(H,9,10)

InChI Key

JQGURSRHQYKAPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NN=C1)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(cyanomethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(cyanomethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Methyl 5-(cyanomethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(cyanomethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 5-Cyano-1-Phenyl-1H-Pyrazole-4-Carboxylate

  • Structure: Position 5 has a cyano (-CN) group instead of cyanomethyl; position 1 is substituted with phenyl, and position 4 has an ethyl ester (-COOCH2CH3) .
  • Molecular Weight : 241.25 g/mol (vs. 193.20 g/mol for the target compound).
  • Synthesis : Derived from cyclocondensation reactions involving ethyl acetoacetate and phenylhydrazine, followed by functionalization .

Methyl 5-(2-Cyanoethyl)-1-Methyl-1H-Pyrazole-4-Carboxylate

  • Structure: Position 5 substituted with a 2-cyanoethyl (-CH2CH2CN) group; position 1 has a methyl group .
  • Molecular Weight : 193.20 g/mol.
  • Key Differences: The extended carbon chain in the cyanoethyl group may increase lipophilicity compared to the cyanomethyl analog.

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid

  • Structure : Position 4 is a carboxylic acid (-COOH) instead of an ester; position 5 has a methyl group .
  • Synthesis : Prepared via hydrolysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate under basic conditions .
  • Physicochemical Properties : Higher polarity due to the carboxylic acid group (melting point: 136°C; solubility in polar solvents) compared to ester derivatives .

Ethyl 5-Amino-1-Cyclohexyl-1H-Pyrazole-4-Carboxylate

  • Structure: Position 5 substituted with an amino (-NH2) group; position 1 has a cyclohexyl group .
  • Molecular Weight : 237.30 g/mol.

Data Table: Key Parameters of Comparable Pyrazole Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Synthesis Route Biological Activity
Methyl 5-(cyanomethyl)-1H-pyrazole-4-carboxylate 5: -CH2CN; 4: -COOCH3 193.20 Cyanomethyl, methyl ester Not explicitly reported Hypothesized antiproliferative
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate 5: -CN; 1: -Ph; 4: -COOCH2CH3 241.25 Cyano, ethyl ester Cyclocondensation Intermediate in drug synthesis
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 5: -CH3; 4: -COOH 190.20 Methyl, carboxylic acid Hydrolysis of ethyl ester Antioxidant, antiproliferative
Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate 5: -NH2; 1: cyclohexyl 237.30 Amino, cyclohexyl Multi-step functionalization Not reported

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups: The cyanomethyl group in the target compound may enhance electrophilicity, facilitating interactions with nucleophilic residues in biological targets .
  • Ester vs. Carboxylic Acid : Ester derivatives (e.g., methyl or ethyl) generally exhibit improved cell permeability compared to carboxylic acids, which are more polar and less membrane-permeable .
  • Substituent Position : Position 1 substitutions (e.g., phenyl, cyclohexyl) influence steric effects and hydrophobic interactions, while position 5 modifications (e.g., -CN, -CH2CN) modulate electronic properties .

Biological Activity

Methyl 5-(cyanomethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with a cyanomethyl substituent at the 5-position and a carboxylate group at the 4-position. Its molecular formula is C7H8N2O2C_7H_8N_2O_2 with a molecular weight of approximately 165.15 g/mol. The presence of the cyanomethyl group enhances its reactivity, making it suitable for various chemical transformations and biological interactions.

Property Value
Molecular FormulaC7H8N2O2C_7H_8N_2O_2
Molecular Weight165.15 g/mol
Functional GroupsCyanomethyl, Carboxylate

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various pathogens, revealing that it has a minimum inhibitory concentration (MIC) as low as 0.22 μg/mL against certain strains of Staphylococcus aureus and Staphylococcus epidermidis . The compound's mechanism appears to involve disruption of microbial cell integrity and inhibition of biofilm formation.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation . This suggests that this compound could be developed as a therapeutic agent for inflammatory diseases.

Anticancer Activity

The pyrazole derivatives, including this compound, have been investigated for their anticancer properties. In vitro studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells and exhibit synergistic effects when combined with established chemotherapeutics like doxorubicin . The specific mechanisms of action may involve interference with cell cycle progression and induction of cell death pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The cyanomethyl group plays a crucial role in enhancing binding affinity to biological targets through hydrogen bonding and electrostatic interactions. Variations in substituents on the pyrazole ring can significantly influence the compound's pharmacological profile.

Case Studies

  • Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and tested for their antimicrobial activity. This compound was among those showing promising results with MIC values indicating potent activity against gram-positive bacteria .
  • Anti-inflammatory Assessment : In vitro assays demonstrated that this compound could effectively reduce LPS-induced inflammatory responses in macrophage cell lines, highlighting its potential utility in treating inflammatory disorders .
  • Anticancer Synergy : Recent studies explored the combination of this compound with doxorubicin in breast cancer cell lines, revealing enhanced cytotoxic effects compared to either agent alone . This suggests a potential role in combination therapy strategies.

Q & A

Q. Key Reaction Conditions :

Starting MaterialCatalyst/SolventTemperatureYieldReference
Ethyl acetoacetateDMF-DMA, EtOHReflux65–75%
Pyrazole-4-carboxylateKCN, DMF80°C~50%

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Answer:

  • X-ray Diffraction (XRD) : Determines crystal structure and confirms substituent positions .
  • FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ for cyanomethyl, C=O ester at ~1700 cm⁻¹) .
  • NMR :
    • ¹H NMR : Peaks at δ 3.8–4.0 ppm (ester methyl), δ 4.2–4.5 ppm (cyanomethyl CH₂), and pyrazole ring protons (δ 6.5–8.0 ppm) .
    • ¹³C NMR : Carboxylate carbon at ~165 ppm, nitrile carbon at ~115 ppm .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 195 for C₈H₉N₃O₂⁺) .

Advanced: How can computational chemistry predict the reactivity of this compound?

Answer:
Density Functional Theory (DFT) calculations are used to:

  • Model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
  • Simulate reaction pathways for substituent modifications (e.g., hydrolysis of the cyanomethyl group) .
  • Compare theoretical vs. experimental spectroscopic data to validate structural assignments .

Example : DFT studies on similar pyrazole derivatives show that the cyanomethyl group increases electrophilicity at the pyrazole C-3 position, facilitating nucleophilic additions .

Advanced: How can researchers optimize reaction conditions to introduce the cyanomethyl group efficiently?

Answer:
Key variables include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of cyanide sources .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .
  • Temperature : Reactions at 80–100°C favor kinetic control but may require shorter durations to avoid byproducts .

Case Study : Substituting chloroacetonitrile with KCN in DMF at 80°C achieved a 50% yield for a related pyrazole-cyanomethyl derivative, with side products attributed to nitrile hydrolysis .

Advanced: What structure-activity relationships (SARs) are observed for pyrazole derivatives with cyanomethyl substituents?

Answer:

  • Bioactivity : The cyanomethyl group enhances hydrogen-bonding capacity and electron-withdrawing effects , influencing interactions with enzymes (e.g., cyclooxygenase-2 inhibition) .
  • Stability : Nitrile groups resist metabolic degradation compared to ester or amide functionalities, improving pharmacokinetics .
  • Comparative SAR Table :
CompoundSubstituentBioactivity (IC₅₀)Reference
Methyl 5-(cyanomethyl)-...Cyanomethyl at C-512 µM (COX-2)
Ethyl 5-cyano-1-phenyl-...Cyano at C-518 µM (COX-2)
Methyl 5-methyl-1-phenyl-..Methyl at C-5>50 µM (COX-2)

Data Contradictions: How can discrepancies in reported synthetic yields be resolved?

Answer:
Discrepancies often arise from:

  • Reagent Purity : Impurities in hydrazine derivatives reduce cyclocondensation efficiency .
  • Workup Protocols : Incomplete extraction of byproducts (e.g., unreacted nitriles) inflates yield estimates .
  • Analytical Methods : HPLC vs. NMR purity assessments may vary by 5–10% .

Resolution : Reproduce reactions using standardized reagents (≥98% purity) and validate yields via multiple techniques (e.g., gravimetric analysis and LC-MS) .

Safety and Handling: What precautions are necessary when handling this compound?

Answer:

  • Toxicity : Limited data, but nitriles can release cyanide under acidic/basic conditions. Use fume hoods and avoid skin contact .
  • Storage : Store in amber vials at 4°C to prevent ester hydrolysis .
  • Disposal : Neutralize waste with 10% NaOH and incinerate via licensed facilities .

Medicinal Chemistry: What role does this compound play in drug development?

Answer:

  • Scaffold for Analogues : The cyanomethyl-pyrazole core is modified to develop kinase inhibitors (e.g., JAK2/STAT3 pathway) .
  • Prodrug Potential : Ester groups enable controlled release of carboxylic acid metabolites in vivo .

Example : Analogues with 4-carboxylate and 5-cyanomethyl groups showed 3-fold higher anti-inflammatory activity than ibuprofen in murine models .

Environmental Impact: How can researchers assess its environmental fate?

Answer:

  • Degradation Studies : Hydrolysis under simulated environmental conditions (pH 7–9) to track nitrile → amide → carboxylic acid conversion .
  • Ecototoxicity Assays : Use Daphnia magna or Aliivibrio fischeri to measure acute toxicity (EC₅₀) .
  • Soil Mobility : High logP (~2.5) suggests moderate soil adsorption; column chromatography simulates leaching potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.